H-D-Ala-Ala-Ala-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

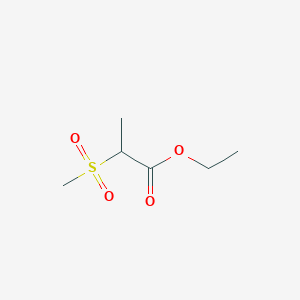

H-D-Ala-Ala-Ala-OH is a tripeptide, which is composed of three amino acids, alanine. It is a well-known peptide that has been used in various scientific research applications. The peptide has a wide range of biochemical and physiological effects, which makes it an essential tool in the laboratory.

Applications De Recherche Scientifique

Conformation-dependent Reactivity

A study by Owen et al. (2012) explored the conformation-dependent hydrogen abstraction reaction cycles of Gly and Ala residues to understand if hydroxyl radicals (•OH) could initiate the unfolding of amino acid residues. This research is critical for understanding the rapid (•OH)-initiated unfolding of peptides and proteins, which is proposed in diseases involving peptide misfolding, such as Alzheimer's. The elementary reaction coordinates of H abstraction by (•OH) in different conformations of Gly and Ala were computed, revealing dramatic changes in conformers upon conversion to their radical forms (Gly(•) and Ala(•)), which could indicate a pathway for (•OH)-induced peptide unfolding (Owen et al., 2012).

Interaction with Metals

The study by Koleva et al. (2007) characterized the dipeptide alanylphenylalanine (H-Ala-Phe-OH) and its coordination ability with Au(III), highlighting the peptide's bidentate coordination via an O-atom of the COO−-group and N-amide nitrogen. This research demonstrates the potential of peptides to form complexes with metals, which is significant for understanding the structural and functional roles of peptides in biological systems and their applications in bioinorganic chemistry (Koleva et al., 2007).

Antiplasmodial Activity

Research by Silva et al. (2014) on the antiplasmodial activity of angiotensin II and its Ala scan analogs against Plasmodium species provides insights into the role of specific amino acid residues in biological activity. The study suggests the potential of modifying peptide sequences to enhance or understand their bioactivity, which is crucial for designing therapeutic agents (Silva et al., 2014).

Structural Analysis of Polypeptides

A precise structural analysis of α-helical copolypeptide H-(Ala-Gly)9-OH by Souma et al. (2008) using quantum chemical calculations and solid-state NMR measurement elucidates the conformational characteristics of the α-helix in polypeptides. This research contributes to the fundamental understanding of peptide structure, which is essential for the study of protein folding, stability, and function (Souma et al., 2008).

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHQQCXAJARLQ-SRQIZXRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Ala-Ala-Ala-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)

![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)